molecular formula C11H13F3N2O2 B7941976 (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide

(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B7941976
M. Wt: 262.23 g/mol
InChI Key: FODQBLLCKRVMKC-ZETCQYMHSA-N
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Description

(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide is a compound characterized by the presence of an amino group, a trifluoromethoxy group, and a butanamide backbone. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the trifluoromethoxy group with other functional groups .

Mechanism of Action

The mechanism by which (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with molecular targets and pathways influenced by the trifluoromethoxy group. This group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethoxy group can also affect the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide makes it unique due to its strong electron-withdrawing effects, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-2-7(15)10(17)16-8-5-3-4-6-9(8)18-11(12,13)14/h3-7H,2,15H2,1H3,(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODQBLLCKRVMKC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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